molecular formula C17H15N5O2 B4753714 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole

2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No.: B4753714
M. Wt: 321.33 g/mol
InChI Key: RZMULNWKHCSYTI-UHFFFAOYSA-N
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Description

2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring, an oxadiazole ring, and a furan ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Share the triazole ring but differ in other structural components.

    Oxadiazole derivatives: Contain the oxadiazole ring but vary in other substituents.

    Furan derivatives: Feature the furan ring with different functional groups.

Uniqueness

2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole is unique due to its combination of three distinct heterocyclic rings, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-10-6-7-13(9-11(10)2)22-12(3)15(18-21-22)17-20-19-16(24-17)14-5-4-8-23-14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMULNWKHCSYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Reactant of Route 5
2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole

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